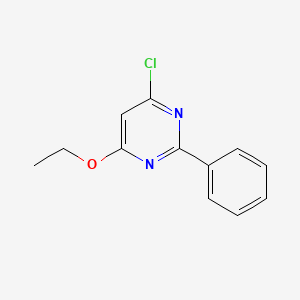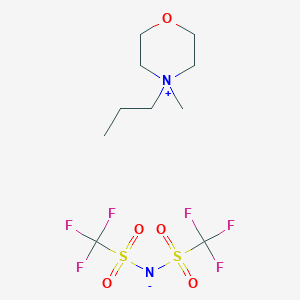
N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide: is an ionic liquid known for its unique physicochemical properties. It is widely used in various scientific and industrial applications due to its high thermal stability, low volatility, and excellent ionic conductivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-methylmorpholine with propyl bromide to form N-methyl,propyl-Morpholinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the morpholinium cation.
Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate redox reactions.
Major Products:
Substitution Reactions: Products include substituted morpholinium salts.
Redox Reactions: Products depend on the specific redox process and can include reduced or oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability .
Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes .
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds .
Industry: In industrial applications, it is used as a solvent for chemical reactions, particularly those requiring high temperatures and pressures .
Mécanisme D'action
The mechanism of action of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. In electrochemical applications, it acts as an efficient electrolyte, enhancing the conductivity and stability of the system. The molecular targets include various ionic species, and the pathways involve ion exchange and transport processes .
Comparaison Avec Des Composés Similaires
- N-methyl,N-propylpiperidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is unique due to its morpholinium cation, which provides distinct physicochemical properties compared to other similar compounds. Its high thermal stability, low volatility, and excellent ionic conductivity make it particularly suitable for high-temperature and high-pressure applications .
Propriétés
Formule moléculaire |
C10H18F6N2O5S2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-methyl-4-propylmorpholin-4-ium |
InChI |
InChI=1S/C8H18NO.C2F6NO4S2/c1-3-4-9(2)5-7-10-8-6-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 |
Clé InChI |
YSTKZGWSDDHGQN-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


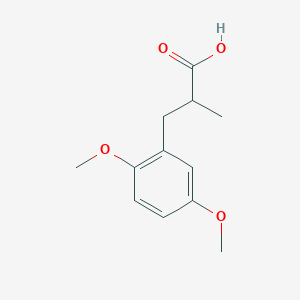
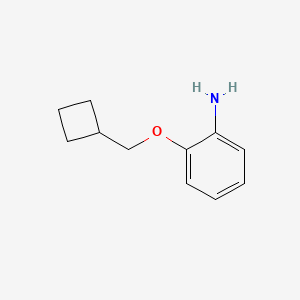
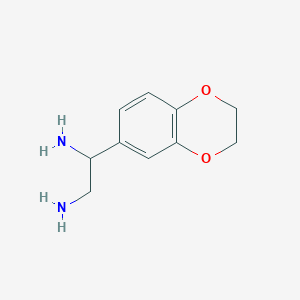
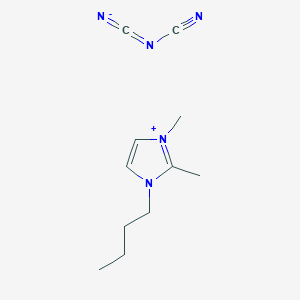
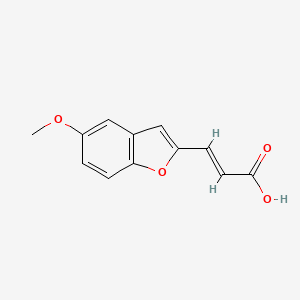
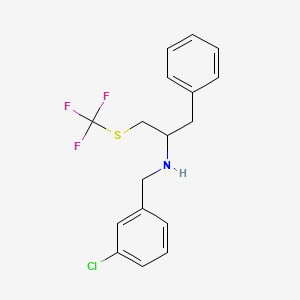

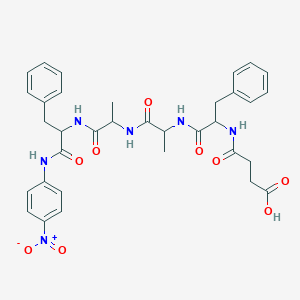
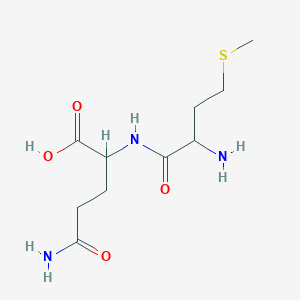
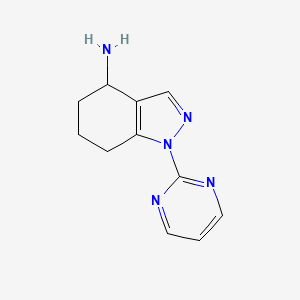
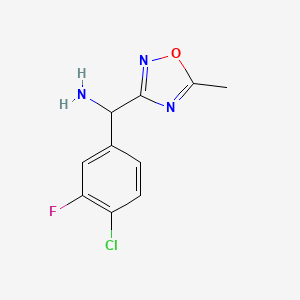

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
